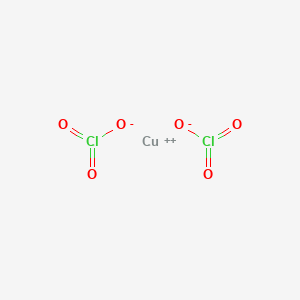
Cupric chlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper chlorate appears as a blue to green crystalline solid. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. It is used to make other chemicals.
科学研究应用
Energetic Materials and Initiation Systems
One of the most promising applications of cupric chlorate lies in the development of energetic materials. Recent studies have demonstrated that copper(II) chlorate complexes can serve as effective initiators for explosives like PETN (Pentaerythritol tetranitrate). These complexes exhibit manageable sensitivities and can be tailored for specific initiation capabilities through the selection of nitrogen-rich ligands.
Case Study: Laser Ignition Systems
Research conducted by Stierstorfer et al. revealed that specific copper(II) chlorate complexes could initiate PETN effectively while maintaining thermal stability. The study utilized techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), and differential thermal analysis (DTA) to characterize these compounds and assess their performance in laser ignition tests . The findings suggest that this compound could play a crucial role in modern ignition systems due to its favorable sensitivity and environmental friendliness compared to similar compounds like perchlorates.
Catalysis in Organic Synthesis
This compound has also found applications as a catalyst in organic synthesis. It facilitates various reactions, including the chlorination of aromatic hydrocarbons and the oxidation of phenols. The compound is particularly useful in:
- Chlorination Reactions : this compound can promote the chlorination of carbonyl compounds in polar solvents, enhancing reaction efficiency.
- Oxidative Dimerization : It can oxidize phenols to produce quinones or coupled products, which are valuable intermediates in organic synthesis .
Hydrometallurgical Processes
In hydrometallurgy, this compound serves as an oxidizing agent for extracting copper and zinc from sulfide ores. This application is particularly relevant under mild acidic conditions, which improves the efficiency of metal recovery processes while minimizing environmental impact . The use of chlorates in this context highlights their potential for sustainable mining practices.
Environmental Applications
This compound is being studied for its role in water treatment processes. It has been noted that chlorate can form during disinfection processes, raising concerns about regulatory limits due to its potential toxicity. Ongoing research aims to understand and mitigate these effects while optimizing water disinfection methods .
Toxicity and Safety Considerations
While this compound has numerous applications, safety remains a critical concern. The compound can cause irritation upon contact with skin or mucous membranes and may be toxic if ingested . Therefore, handling protocols must be established to ensure safety during its use in laboratory and industrial settings.
Summary Table of Applications
化学反应分析
Thermal Decomposition
Cupric chlorate decomposes upon heating, producing chlorine (Cl2), oxygen (O2), chlorine dioxide (ClO2), and copper(II) oxide (CuO):
2Cu ClO3 2Δ2CuO+Cl2+3O2+2ClO2
This exothermic reaction begins at 73°C and leaves a green residue of basic copper salts . Decomposition pathways vary with temperature:
-
At 100–140°C , partial decomposition yields CuCl2 and O2, but Cl2 evolution dominates at higher temperatures .
Metathesis Reaction
Reacting copper sulfate (CuSO4) with barium chlorate (Ba(ClO3)2):
CuSO4+Ba ClO3 2→Cu ClO3 2+BaSO4↓
The filtrate is cooled under vacuum to crystallize blue tetrahydrate crystals (Cu(ClO3)2·4H2O) .
Direct Neutralization
Dissolving copper(II) hydroxide or oxide in chloric acid:
Cu OH 2+2HClO3→Cu ClO3 2+2H2O
Chloric acid is prepared by reacting oxalic acid (H2C2O4) with potassium chlorate .
Reducing Agents
This compound reacts violently with sulfur and organic compounds. For example, oxalic acid reduces it to ClO2:
2HClO3+H2C2O4→2ClO2+2CO2+2H2O
This reaction is sensitive to stoichiometry; excess oxalic acid accelerates gas evolution .
Ammonia Complexation
In aqueous ammonia, this compound forms tetraamminecopper(II) chlorate (Cu(NH3)4(ClO3)2), known as Chertier’s copper , which is explosive and hygroscopic .
Hydrolysis
In neutral or alkaline solutions, partial hydrolysis occurs:
Cu ClO3 2+H2O→Cu OH ClO3+HClO3
This instability limits its use in aqueous systems .
Structural and Solubility Data
-
Crystal Structure : Tetrahydrate form (Cu(ClO3)2·4H2O) has an orthorhombic lattice with Jahn-Teller-distorted octahedral Cu2+ centers .
-
Solubility : Extremely soluble in water (1,220 g/L at 25°C) .
Comparative Reaction Table
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| Thermal decomposition | Heat | CuO, Cl2, O2, ClO2 | >73°C |
| Reduction | H2C2O4 | ClO2, CO2, H2O | Acidic, room temp |
| Complexation | NH3 | Cu(NH3)4(ClO3)2 | Aqueous, alkaline |
属性
CAS 编号 |
14721-21-2 |
|---|---|
分子式 |
Cl2CuO6 |
分子量 |
230.45 g/mol |
IUPAC 名称 |
copper;dichlorate |
InChI |
InChI=1S/2ClHO3.Cu/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
InChI 键 |
IJCCOEGCVILSMZ-UHFFFAOYSA-L |
SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |
规范 SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |
Key on ui other cas no. |
14721-21-2 26506-47-8 |
物理描述 |
Copper chlorate appears as a blue to green crystalline solid. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. It is used to make other chemicals. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















